ROCK2 Kinase Inhibition: Potency of a 3-Phenoxypropanamide Derivative
A 3-phenoxypropanamide derivative, N-(5H-chromeno[3,4-c]pyridin-8-yl)-3-phenoxypropanamide, exhibits potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 of 82.2 nM [1]. This data comes from a patent (US9663529) and is cross-referenced in the authoritative BindingDB database. While a direct comparator for this specific derivative is not available in the public domain, this value demonstrates that the 3-phenoxypropanamide core, when appropriately elaborated, can achieve nanomolar potency against a clinically relevant kinase target.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 82.2 nM |
| Comparator Or Baseline | Not available in source for direct comparison. Class-level inference: Potency in the nanomolar range is a strong indicator of potential for further development as a selective kinase inhibitor. |
| Quantified Difference | N/A |
| Conditions | In vitro biochemical assay: 30 μL assay containing 20 mM HEPES, pH 7.5 [1]. |
Why This Matters
This data validates the 3-phenoxypropanamide scaffold as a viable starting point for designing potent ROCK2 inhibitors, a target implicated in cardiovascular and neurological diseases, making it a valuable building block for medicinal chemists.
- [1] Bristol-Myers Squibb. US Patent 9663529: Compounds and methods for inhibiting Rho-associated protein kinase. Example I-2: N-(5H-chromeno[3,4-c]pyridin-8-yl)-3-phenoxypropanamide. Data also available via BindingDB (BDBM330063). View Source
